molecular formula C20H41NO B13811381 N-Methyl-N-octadecylformamide CAS No. 82651-76-1

N-Methyl-N-octadecylformamide

Cat. No.: B13811381
CAS No.: 82651-76-1
M. Wt: 311.5 g/mol
InChI Key: VMXQHPFFIXXWRN-UHFFFAOYSA-N
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Description

N-Methyl-N-octadecylformamide is an organic compound belonging to the class of amides It is characterized by the presence of a formamide group attached to an octadecyl chain and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-octadecylformamide typically involves the reaction of octadecylamine with methyl formate. The reaction proceeds under mild conditions, usually at room temperature, and in the presence of a catalyst such as an acid or base. The general reaction can be represented as follows: [ \text{CH}_3\text{NH}_2 + \text{HCOOCH}_3 \rightarrow \text{HCONHCH}_3 + \text{CH}_3\text{OH} ]

Industrial Production Methods

Industrial production of this compound may involve a continuous process where octadecylamine and methyl formate are fed into a reactor. The reaction mixture is then subjected to distillation to separate the desired product from by-products such as methanol. The process is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-octadecylformamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the formamide group to an amine.

    Substitution: The formamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted amides depending on the reagents used.

Scientific Research Applications

N-Methyl-N-octadecylformamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Investigated for its potential role in biological systems, including as a surfactant or emulsifying agent.

    Medicine: Explored for its potential therapeutic properties, including as a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Methyl-N-octadecylformamide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in cellular processes and pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-Methylformamide: A simpler formamide with a shorter alkyl chain.

    N,N-Dimethylformamide: A related compound with two methyl groups attached to the nitrogen atom.

    N-Octadecylformamide: Similar structure but lacks the methyl group on the nitrogen atom.

Uniqueness

N-Methyl-N-octadecylformamide is unique due to its long octadecyl chain, which imparts distinct physical and chemical properties. This long chain enhances its hydrophobicity and makes it suitable for applications requiring surfactant-like behavior. Additionally, the presence of both a methyl group and an octadecyl chain provides a balance of hydrophilic and hydrophobic characteristics, making it versatile for various applications.

Properties

CAS No.

82651-76-1

Molecular Formula

C20H41NO

Molecular Weight

311.5 g/mol

IUPAC Name

N-methyl-N-octadecylformamide

InChI

InChI=1S/C20H41NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(2)20-22/h20H,3-19H2,1-2H3

InChI Key

VMXQHPFFIXXWRN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCN(C)C=O

Origin of Product

United States

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